(S)-2-(1-Aminopropyl)-4-fluorophenolhcl

Description

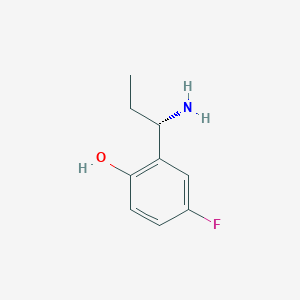

(S)-2-(1-Aminopropyl)-4-fluorophenol HCl is a chiral organic compound featuring a fluorinated phenolic ring, an aminopropyl side chain, and a hydrochloride salt. Its molecular formula is C₉H₁₂FNO·HCl (calculated molecular weight: 205.65 g/mol). The stereochemistry at the chiral center (S-configuration) and the fluorine substituent at the para position of the phenol ring are critical to its physicochemical and biological properties.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-[(1S)-1-aminopropyl]-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m0/s1 |

InChI Key |

JVIRFYQQOSINHU-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC(=C1)F)O)N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the reaction of 4-fluorophenol with (S)-1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride, such as quinones, amines, and substituted phenols. These products have diverse applications in different fields of research.

Scientific Research Applications

(S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (S)-2-(1-Aminopropyl)-4-fluorophenol HCl and its closest analogs:

Detailed Analysis of Key Differences

Side Chain Length and Chirality

- Aminopropyl vs. Aminoethyl: The aminopropyl group in the target compound provides greater conformational flexibility and lipophilicity compared to the aminoethyl analog (). This may enhance membrane permeability or binding to hydrophobic pockets in biological targets.

- Chirality: The (S)-configuration is shared with the quinazolinone derivative (), which is critical for enantioselective interactions with chiral receptors or enzymes.

Halogen Substituents

- Fluorine vs.

Heterocyclic vs. Phenolic Scaffolds

- The quinazolinone derivative () replaces the phenol ring with a fused quinazolinone heterocycle, significantly altering its electronic properties and binding modes. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to phenolic analogs .

Salt Form

- The hydrochloride salt in the target compound improves aqueous solubility and crystallinity, a feature absent in neutral analogs like 2-(1-Aminopropyl)-4-bromo-6-chlorophenol ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.